[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl](2-fluorophenyl)methanone
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Overview
Description
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and a piperazine ring substituted with a fluorobenzoyl group. This unique structure contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-FLUOROBENZOYL)PIPERAZINE involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5,7-diphenyl-4H-pyrrolo[2,3-d]pyrimidin-4-one with suitable reagents can yield the desired core structure . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the fluorobenzoyl group .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process .
Chemical Reactions Analysis
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-FLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promising activity as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. It is known to inhibit certain kinases, such as CDK2, by binding to their active sites and preventing their normal function. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.
Comparison with Similar Compounds
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-FLUOROBENZOYL)PIPERAZINE can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: This compound shares a similar core structure but lacks the piperazine and fluorobenzoyl groups, resulting in different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused bicyclic system but differ in their substitution patterns and biological activities.
Properties
Molecular Formula |
C29H24FN5O |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
[4-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C29H24FN5O/c30-25-14-8-7-13-23(25)29(36)34-17-15-33(16-18-34)27-26-24(21-9-3-1-4-10-21)19-35(28(26)32-20-31-27)22-11-5-2-6-12-22/h1-14,19-20H,15-18H2 |
InChI Key |
HPPDEOJZSXDRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6F |
Origin of Product |
United States |
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